4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutan-2-yl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide
- 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylate
Uniqueness
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-amino-1-(3-methylbutan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6(3)12-4-7(10)8(11-12)9(13)14/h4-6H,10H2,1-3H3,(H,13,14) |
InChI Key |
CRYRMMOOLCDQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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